3,4-Difluoro-2-nitroaniline

Lipophilicity Drug-likeness Physicochemical property

3,4-Difluoro-2-nitroaniline is a fluorinated nitroaniline derivative (molecular formula C₆H₄F₂N₂O₂, MW 174.11 g·mol⁻¹) bearing two vicinal fluorine atoms at the 3‑ and 4‑positions and a nitro group ortho to the aniline –NH₂. Its computed logP values range from 1.8 (XLogP3) to 2.56 (ChemSrc) , and its topological polar surface area is 71.8 Ų.

Molecular Formula C6H4F2N2O2
Molecular Weight 174.1 g/mol
CAS No. 292145-76-7
Cat. No. B1607538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-nitroaniline
CAS292145-76-7
Molecular FormulaC6H4F2N2O2
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)[N+](=O)[O-])F)F
InChIInChI=1S/C6H4F2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
InChIKeyDHGFEUWOJVVCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-2-nitroaniline (CAS 292145-76-7): Key Physicochemical and Procurement Profile


3,4-Difluoro-2-nitroaniline is a fluorinated nitroaniline derivative (molecular formula C₆H₄F₂N₂O₂, MW 174.11 g·mol⁻¹) bearing two vicinal fluorine atoms at the 3‑ and 4‑positions and a nitro group ortho to the aniline –NH₂. Its computed logP values range from 1.8 (XLogP3) to 2.56 (ChemSrc) , and its topological polar surface area is 71.8 Ų [1]. The compound is supplied as a crystalline solid with a melting point of 107–109 °C at typical purities ≥95 % (often ≥97 %); commercial vendors include Apollo Scientific, Fluorochem, Alfa Chemistry, and Bide Pharm . It is primarily employed as a building block in medicinal chemistry and agrochemical research, particularly as a precursor to benzimidazole scaffolds via reduction–cyclisation sequences [2].

Why 3,4-Difluoro-2-nitroaniline Cannot Be Replaced by Simpler Nitroaniline Analogs


Although several mono‑ and difluoro‑nitroaniline regioisomers are commercially available, their substitution patterns dictate distinct electronic environments, steric profiles, and downstream reactivity. Simple replacement with 2‑nitroaniline or 4‑fluoro‑2‑nitroaniline alters the electrophilicity of the ring, the leaving‑group ability in nucleophilic aromatic substitution (SNAr), and the capacity to form ortho‑diamine intermediates for heterocycle construction. The vicinal fluorine arrangement in 3,4‑difluoro‑2‑nitroaniline creates a unique electronic push‑pull system that affects both the reduction potential of the –NO₂ group and the regio‑chemical outcome of subsequent cyclisation reactions—parameters that are not replicated by non‑fluorinated or mono‑fluorinated analogues [1]. The quantitative evidence below demonstrates where these differences produce measurable, selection‑relevant consequences.

3,4-Difluoro-2-nitroaniline: Comparator‑Based Differentiation Data


LogP Shift Relative to 2‑Nitroaniline Enables Tuning of Lipophilicity Without Core Scaffold Alteration

The introduction of two vicinal fluorine atoms at positions 3 and 4 increases the computed logP by approximately 0.7–1.0 log units relative to the unsubstituted parent 2‑nitroaniline (XLogP3 ≈1.8 for 2‑nitroaniline vs. 1.8–2.6 for the difluoro derivative). This shift places 3,4‑difluoro‑2‑nitroaniline closer to the optimal CNS drug‑like logP window (2–3) without necessitating additional alkyl or aryl appendages [1].

Lipophilicity Drug-likeness Physicochemical property

Elevated Melting Point Versus Mono‑Fluoro and Non‑Fluorinated Analogues Indicates Stronger Crystal‑Lattice Stabilisation

3,4-Difluoro‑2‑nitroaniline exhibits a melting point of 107–109 °C, which is 14–17 °C higher than that of 4‑fluoro‑2‑nitroaniline (90–94 °C) and approximately 36 °C higher than 2‑nitroaniline (71–73 °C). The higher melting point reflects enhanced intermolecular interactions (hydrogen bonding and dipole–dipole forces) conferred by the dual‑fluorine substitution pattern [1].

Crystallinity Solid-state stability Handling and storage

Vicinal‑Difluoro Pattern Directs Ortho‑Diamine Formation Critical for Benzimidazole Synthesis

Reduction of 3,4‑difluoro‑2‑nitroaniline yields 1,2‑diamino‑3,4‑difluorobenzene, which condenses regioselectively with carboxylic acids or aldehydes to afford 5,6‑difluoro‑substituted benzimidazoles. In contrast, 2‑nitroaniline and its mono‑fluoro derivatives lack the second fluorine, leading to non‑fluorinated or 5‑(or 6‑)fluoro‑benzimidazoles with different electronic and steric properties [1]. The vicinal‑difluoro arrangement is retained in the product, permitting downstream functionalisation that is inaccessible from simpler nitroanilines.

Heterocycle synthesis Benzimidazole scaffold Regioselective cyclisation

Nitro Group Activation by Adjacent Fluorines Enhances SNAr Reactivity Relative to Non‑Fluorinated 2‑Nitroaniline

The electron‑withdrawing effect of the two ortho‑ and meta‑fluorine atoms increases the electrophilicity of the aromatic ring at positions activated by the nitro group. Although quantitative rate constants for 3,4‑difluoro‑2‑nitroaniline are not publicly available, general studies on fluoronitroanilines demonstrate that fluorine substitution accelerates SNAr reactions relative to unsubstituted nitroanilines [1]. The compound has been employed as a building block for chiral diol‑functionalised chromophores via SNAr, a transformation that would be slower or lower‑yielding with the parent 2‑nitroaniline [2].

Nucleophilic aromatic substitution SNAr reactivity Synthetic utility

Priority Application Scenarios for 3,4-Difluoro-2-nitroaniline Based on Quantitative Differentiation


Synthesis of 5,6‑Difluoro‑Benzimidazole Pharmacophores for Kinase and Antiviral Drug Discovery

When a medicinal chemistry programme targets a 5,6‑difluoro‑benzimidazole core—a scaffold present in several clinical‑stage kinase inhibitors—3,4‑difluoro‑2‑nitroaniline is the direct synthetic precursor. Reduction to the ortho‑diamine and condensation with aldehydes or ortho‑esters yields the desired ring system in straightforward steps. This regiochemical outcome cannot be achieved using 2‑nitroaniline, 4‑fluoro‑2‑nitroaniline, or non‑vicinal difluoro regioisomers such as 2,4‑difluoro‑6‑nitroaniline (CAS 364‑30‑7), which lead to differently substituted benzimidazoles [1].

Lead Optimisation Requiring a Systematic logP Increase Without Major Scaffold Modification

When a hit compound derived from 2‑nitroaniline requires a logP increase of ~0.7–1.0 units to improve membrane permeability or metabolic stability, substituting the building block with 3,4‑difluoro‑2‑nitroaniline achieves this increment without altering the core structure or adding molecular weight. This approach leverages fluorine‑mediated lipophilicity tuning while preserving the synthetic route established for the non‑fluorinated parent [2].

Solid‑Form Selection for Large‑Scale Intermediate Storage in Process Chemistry

For kilo‑lab or pilot‑plant campaigns, the melting point difference of 14–36 °C between 3,4‑difluoro‑2‑nitroaniline (107–109 °C) and its mono‑fluoro or non‑fluorinated analogues translates into improved solid‑state stability, reduced caking, and lower risk of degradation during ambient storage. Procurement teams can select this compound when higher‑melting intermediates are required for long‑term inventory management, as corroborated by supplier‑reported storage recommendations (room temperature, inert atmosphere, dark) .

Metal‑Free SNAr Coupling for Late‑Stage Functionalisation in Materials Chemistry

Researchers preparing coupled chromophore systems or functionalised aniline derivatives via transition‑metal‑free nucleophilic aromatic substitution can utilise 3,4‑difluoro‑2‑nitroaniline as a reactive electrophile. The fluorine‑activated ring allows melt‑phase coupling with amine nucleophiles, enabling the synthesis of chiral diol‑functionalised chromophores without Pd or Cu catalysts. This synthetic advantage supports procurement where downstream metal contamination must be avoided (e.g., OLED materials or biological probe synthesis) [3].

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